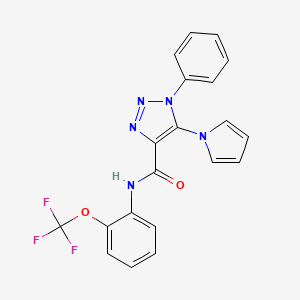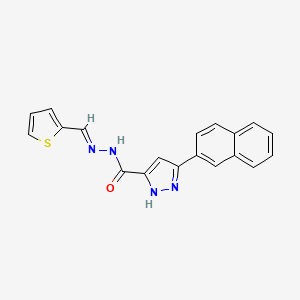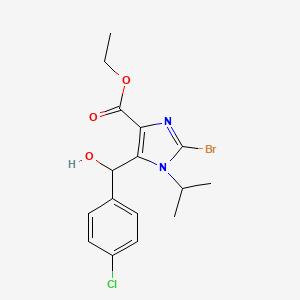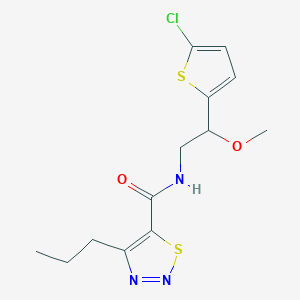
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H16ClN3O2S2 and its molecular weight is 345.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including those with thiadiazole cores, are widely researched for their versatile applications in medicinal chemistry and agriculture. The synthesis of novel thiadiazole derivatives has shown promising results in various domains, such as anti-inflammatory, analgesic, nematocidal, and cytotoxic activities. These compounds are synthesized through different chemical reactions, highlighting their potential in drug discovery and as agrochemicals. For instance, thiadiazole derivatives have been evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, showcasing significant potential compared to standard drugs (Abu‐Hashem et al., 2020). Similarly, the design and synthesis of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have demonstrated good nematocidal activity, suggesting a promising avenue for developing new nematicides (Liu et al., 2022).
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer potential of thiadiazole derivatives is a significant area of research, where these compounds are synthesized and evaluated for their effectiveness against various pathogens and cancer cell lines. The synthesis of formazans from Mannich base of thiadiazole derivatives has shown moderate antimicrobial activity, highlighting the role of these compounds in developing new antimicrobial agents (Sah et al., 2014). Moreover, the evaluation of novel thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives for their anticancer activity provides insights into the therapeutic potential of these heterocycles in cancer treatment (Chandrakantha et al., 2014).
Agricultural Applications
In agriculture, the development of new compounds with herbicidal, fungicidal, and insecticidal activities is crucial for crop protection. Thiadiazole derivatives have been explored for their molluscicidal properties and potential use in controlling agricultural pests. The synthesis of new thiazolo[5,4-d]pyrimidines with molluscicidal properties against snails indicates the application of thiadiazole derivatives in managing pests that affect crops (El-bayouki & Basyouni, 1988).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S2/c1-3-4-8-12(21-17-16-8)13(18)15-7-9(19-2)10-5-6-11(14)20-10/h5-6,9H,3-4,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCSYIDSKTZPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B2505975.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2505977.png)
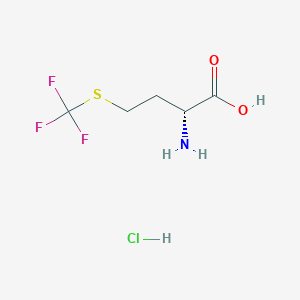
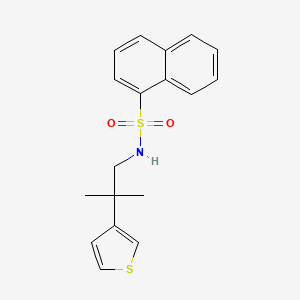
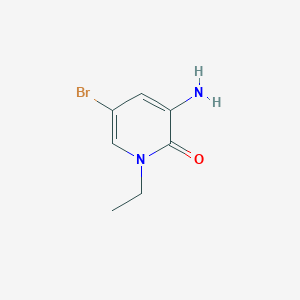
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2505985.png)

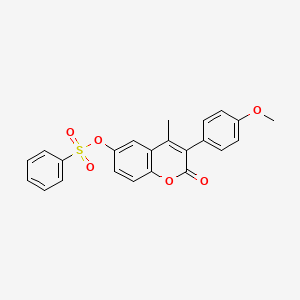
![1-methyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
